

Fluoromethyl Phenyl Sulfone: A Comprehensive Spectroscopic and Methodological Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Fluoromethyl Phenyl Sulfone**

Cat. No.: **B1334156**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data and experimental protocols for the synthetically versatile reagent, **fluoromethyl phenyl sulfone**. The information is intended to support research and development activities where this compound is utilized.

Physicochemical Properties

Fluoromethyl phenyl sulfone is a white to off-white crystalline solid. Key physicochemical properties are summarized below.

Property	Value	Reference
Molecular Formula	C ₇ H ₇ FO ₂ S	[1]
Molecular Weight	174.19 g/mol	[1]
Melting Point	53-55 °C	[1][2]
Boiling Point	151 °C (at 0.3 Torr)	[3]
Appearance	White to off-white powder/crystal	[1][3]
Solubility	Soluble in Methanol	[3]

Spectral Data

The following tables summarize the available nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for **fluoromethyl phenyl sulfone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (300 MHz, CDCl₃)[2]

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
5.15	Doublet (d)	47.1	2H	-CH ₂ F
7.60-8.00	Multiplet (m)	-	5H	Aromatic protons

¹⁹F NMR (282 MHz, CDCl₃)[2]

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
-211.2	Triplet (t)	47.4

¹³C NMR

Carbon-13 NMR data for **fluoromethyl phenyl sulfone** is not readily available in the surveyed literature. For comparison, the spectral data of structurally related compounds are available.

Mass Spectrometry (MS)

Electron Ionization (EI)[2]

m/z	Interpretation
175	M ⁺ · (Molecular ion)

Infrared (IR) Spectroscopy

Infrared spectral data for **fluoromethyl phenyl sulfone** is not readily available in the surveyed literature.

Experimental Protocols

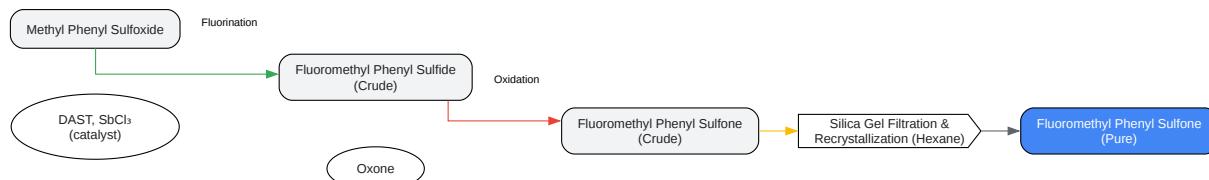
The following section details the synthetic procedure for **fluoromethyl phenyl sulfone**, which is a two-step process involving the formation of a sulfide intermediate followed by oxidation.

Synthesis of Fluoromethyl Phenyl Sulfone

The synthesis involves the reaction of methyl phenyl sulfoxide with diethylaminosulfur trifluoride (DAST) to form fluoromethyl phenyl sulfide, which is then oxidized to the corresponding sulfone.

Step 1: Synthesis of Fluoromethyl Phenyl Sulfide[2]

- To a solution of methyl phenyl sulfoxide (0.18 mol) in chloroform (150 mL), add diethylaminosulfur trifluoride (DAST) (0.24 mol) followed by a catalytic amount of antimony trichloride (0.0022 mol).
- Stir the reaction mixture under an inert atmosphere at room temperature. The reaction progress can be monitored by TLC or ^1H NMR.
- Upon completion, the reaction is quenched by pouring it into an ice-cold saturated aqueous solution of sodium bicarbonate.
- The organic layer is separated, and the aqueous layer is extracted with chloroform.
- The combined organic layers are washed, dried, and concentrated to yield crude fluoromethyl phenyl sulfide, which is used in the next step without further purification.


Step 2: Oxidation to Fluoromethyl Phenyl Sulfone[2]

- A slurry of Oxone (potassium peroxymonosulfate) (0.36 mol) in water (700 mL) is cooled to 5 °C.
- A solution of the crude fluoromethyl phenyl sulfide from the previous step in methanol (700 mL) is added slowly to the Oxone slurry.

- The reaction mixture is stirred at room temperature for 4 hours.
- The methanol is removed under reduced pressure, and the remaining aqueous solution is extracted with methylene chloride.
- The combined organic layers are dried over magnesium sulfate and concentrated.
- The crude product is purified by filtration through a plug of silica gel and recrystallization from hexane to afford **fluoromethyl phenyl sulfone** as a white solid.

Experimental Workflow

The following diagram illustrates the synthetic workflow for the preparation of **fluoromethyl phenyl sulfone**.

[Click to download full resolution via product page](#)

Synthesis of **Fluoromethyl Phenyl Sulfone**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Fluoromethyl phenyl sulfone | 20808-12-2 [chemicalbook.com]
- To cite this document: BenchChem. [Fluoromethyl Phenyl Sulfone: A Comprehensive Spectroscopic and Methodological Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1334156#fluoromethyl-phenyl-sulfone-spectral-data-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com